Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of triazole-pyrimidine hybrids involves a series of steps and is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The process involves the design and synthesis of novel compounds based on the triazole-pyrimidine structure .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are facilitated by various conditions and involve the use of different reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic structures, showcasing its utility in creating complex molecules. For instance, the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines demonstrates the compound's role in synthesizing triazole-fused compounds, contributing to the advancement of heterocyclic chemistry (Westerlund, 1980). Similarly, the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate highlights the versatility of such compounds in generating novel heterocyclic structures (El-Kashef et al., 2010).
Biological Activities
Several studies focus on evaluating the biological activities of these compounds. For example, structural analogs of a promising antituberculous agent, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been synthesized and analyzed for tuberculostatic activity, demonstrating their potential in developing antituberculosis drugs (Titova et al., 2019). Moreover, the synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives indicate the compound's relevance in creating antimicrobial agents (Bhuiyan et al., 2006).
Pharmaceutical Applications
The compound's role in pharmaceutical research is evident in studies focusing on its derivatives for potential therapeutic applications. The synthesis and in vitro antitumor activities evaluation against human lung and hepatocellular carcinoma cell lines of a novel compound underscore the importance of such derivatives in cancer research (Gomha et al., 2017). Additionally, design, synthesis, and anticancer potential investigations of enzyme (PARP-1) inhibitor with computational studies on new triazole, thiazolidinone, and thieno[2,3-d]pyrimidinones, demonstrate the compound's utility in developing anticancer drugs (Abu‐Hashem et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin Dependent Kinases (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells . The compound’s interaction with CDK2 has been confirmed through molecular docking simulations, which showed a good fit into the CDK2 active site .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These actions suggest that the compound may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells . It also shows superior cytotoxic activities against certain cell lines .
Future Directions
The future directions in the study of these compounds involve further exploration of their potential therapeutic applications. There is interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
methyl 5-ethyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-8-10(12(18)19-2)11(9-5-4-6-20-9)17-13(16-8)14-7-15-17/h4-7,11H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHQAJCPWVJKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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